7,8-Difluoroquinazolin-4(3H)-one
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Description
7,8-Difluoroquinazolin-4(3H)-one is a chemical compound with the molecular formula C8H5F2N3 . It has a molecular weight of 181.15 .
Molecular Structure Analysis
The molecular structure of 7,8-Difluoroquinazolin-4(3H)-one consists of 8 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 7,8-Difluoroquinazolin-4(3H)-one include its molecular weight (181.15), molecular formula (C8H5F2N3), and its structure . Additional properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Anticancer Activity
Novel 2,3-dihydroquinazolin-4(1H)-ones have been synthesized and evaluated for their anticancer activities. These compounds exhibit moderate to good anticancer activities, highlighting the potential of quinazolinone derivatives in cancer therapy. The study of their optical and electrochemical properties supports the understanding of their interactions at the molecular level, which is crucial for designing effective anticancer drugs (Kamble et al., 2017).
Synthetic Methodologies
The development of eco-friendly synthetic methodologies for quinazolinones is evident in research focusing on the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using ionic liquids or ionic liquid-water solvent systems without additional catalysts. This approach not only provides high to excellent yields but also aligns with green chemistry principles by minimizing hazardous waste (Chen et al., 2007).
Photophysical Studies
Photophysical studies of quinazolinone derivatives are crucial for applications in materials science and bioimaging. The research into novel pyrazol-4-yl-2,3-dihydroquinazolin-4(1H)-ones has revealed their potential in this area through detailed photophysical and electrochemical studies. Understanding the quantum yield and solvent effects on these compounds can lead to the development of new materials with tailored optical properties (Kamble et al., 2017).
Fluorinated Heterocycles Synthesis
The synthesis of fluorinated heterocycles, which are of significant interest in pharmaceutical and agrochemical industries, involves the use of rhodium(III)-catalyzed C-H activation. This methodology provides a versatile route to different fluorinated heterocycles, showcasing the importance of quinazolinone derivatives in the synthesis of complex fluorinated systems (Wu et al., 2017).
properties
IUPAC Name |
7,8-difluoro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTATUHWBKZVCHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC=N2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Difluoroquinazolin-4(3H)-one |
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